5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid

Catalog No.
S14114710
CAS No.
M.F
C12H13F2NO4
M. Wt
273.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic...

Product Name

5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid

IUPAC Name

2,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H13F2NO4

Molecular Weight

273.23 g/mol

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-4-6(10(16)17)7(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

XEBHIFKYADMBHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)F)F

5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C12H13F2NO4C_{12}H_{13}F_{2}NO_{4} and a molecular weight of 273.23 g/mol. This compound features a benzoic acid backbone substituted with two fluorine atoms at the 2 and 4 positions, and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group at the 5 position. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines during

Typical of carboxylic acids and amines. Some notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid, regenerating the free amine.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for further functionalization of the molecule.

While specific biological activity data for 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid is limited, compounds with similar structures often exhibit various biological properties. For example, derivatives of difluorobenzoic acids have been studied for their potential as anti-inflammatory and analgesic agents. The presence of the amino group may also suggest potential activity in enzyme inhibition or receptor modulation.

The synthesis of 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid typically involves the following steps:

  • Starting Materials: Begin with 2,4-difluorobenzoic acid.
  • Amine Protection: React the amino group with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the protected amine.
  • Purification: Use chromatography techniques to purify the product from unreacted starting materials and by-products.

Alternative methods may involve coupling reactions using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: It can be used to synthesize biologically active compounds or as a building block in drug discovery.
  • Chemical Research: Utilized in studies focused on reaction mechanisms involving protected amines or fluorinated compounds.

Several compounds share structural similarities with 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid. Below is a comparison highlighting their unique features:

Compound NameCAS NumberMolecular FormulaUnique Features
5-((Tert-butoxycarbonyl)amino)-2-fluorobenzoic acid141940-32-1C12H14FNO4C_{12}H_{14}FNO_{4}Contains only one fluorine atom
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate129589-63-5C13H15F2NO4C_{13}H_{15}F_{2}NO_{4}Methyl ester derivative
3-((Tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid486460-00-8C15H18F3NO4C_{15}H_{18}F_{3}NO_{4}Contains three fluorine atoms

These compounds illustrate variations in fluorination patterns and functional groups that influence their reactivity and potential applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

273.08126422 g/mol

Monoisotopic Mass

273.08126422 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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